Piperidine derivative 1

Catalog No.
S11228046
CAS No.
M.F
C25H33FN2O
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine derivative 1

Product Name

Piperidine derivative 1

IUPAC Name

3-[1-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine

Molecular Formula

C25H33FN2O

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C25H33FN2O/c1-27(2)14-6-13-25(22-8-10-23(26)11-9-22)24-12-7-20(17-21(24)19-29-25)18-28-15-4-3-5-16-28/h7-12,17H,3-6,13-16,18-19H2,1-2H3

InChI Key

UWNUOIHSSBTGRY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)CN3CCCCC3)C4=CC=C(C=C4)F

Piperidine derivative 1 is a member of the piperidine family, characterized by its six-membered ring structure containing five carbon atoms and one nitrogen atom. The compound is significant in medicinal chemistry due to its presence in various pharmaceuticals and its potential therapeutic applications. Piperidine derivatives are known for their diverse biological activities, including anticholinergic, analgesic, and anti-Alzheimer's effects. The structural versatility of piperidine allows for numerous substitutions, leading to compounds with varied pharmacological profiles.

Typical of piperidine compounds. These include:

  • Hydrogenation: Reduction of pyridine or other nitrogen-containing heterocycles to form piperidines. This can be achieved using catalysts such as palladium on carbon or rhodium complexes under mild conditions .
  • Chlorination: Treatment with calcium hypochlorite can convert piperidine into N-chloropiperidine, which is useful in synthesizing chloramines .
  • Alkylation and Acylation: Piperidine can react with alkyl halides or acyl chlorides to form various substituted derivatives, enhancing its reactivity and biological activity.

Piperidine derivative 1 exhibits notable biological activities:

  • Anticholinergic Activity: Many piperidine derivatives act as antagonists at muscarinic acetylcholine receptors, making them useful in treating conditions like overactive bladder and motion sickness.
  • Neuroprotective Effects: Some derivatives are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine .
  • Analgesic Properties: Certain piperidine derivatives have been shown to possess pain-relieving properties, making them candidates for developing new analgesics.

The synthesis of piperidine derivative 1 can be achieved through various methods:

  • Catalytic Hydrogenation: Hydrogenating pyridine or related compounds using palladium or rhodium catalysts under mild conditions yields high purity piperidines .
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods combining multiple steps, such as Suzuki-Miyaura coupling followed by hydrogenation, which simplifies the process and increases yield .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields in the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .

Piperidine derivative 1 has several applications across different fields:

  • Pharmaceutical Development: Due to its biological activities, it serves as a scaffold for designing new drugs targeting neurological disorders, pain management, and other therapeutic areas.
  • Chemical Industry: Used as an intermediate in the synthesis of agrochemicals and fine chemicals.
  • Research Tool: Piperidine derivatives are often employed in studies exploring receptor interactions and mechanisms of action in various biological systems.

Studies on piperidine derivative 1 have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Investigations into how piperidine derivatives bind to muscarinic receptors have provided insights into their mechanism of action and potential side effects.
  • Enzyme Inhibition Assays: Evaluating the inhibitory effects on acetylcholinesterase has highlighted the compound's potential use in treating cognitive decline associated with Alzheimer's disease .

Piperidine derivative 1 shares similarities with several other compounds within the piperidine family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
DonepezilPiperidine-based with a phenyl groupSelective acetylcholinesterase inhibitor used in Alzheimer’s treatment.
TerfenadinePiperidine ring with bulky aromatic substituentsNon-sedating antihistamine with minimal side effects.
MethylphenidatePiperidine ring with a methyl groupUsed primarily for ADHD treatment; acts as a stimulant.

Piperidine derivative 1 is unique due to its specific substitutions that may enhance its selectivity for certain receptors or enzymes compared to these similar compounds. Its potential for further functionalization allows for tailored pharmacological properties that could lead to novel therapeutic agents.

Hydrogenation and Dearomatization of Pyridine Precursors

Hydrogenation and dearomatization of pyridine precursors represents one of the most efficient and widely employed methodologies for piperidine synthesis. This approach overcomes the inherent aromatic stability of pyridine through strategic reduction of the heterocyclic ring system [1] [2].

The iridium-catalyzed ionic hydrogenation of pyridines has emerged as a robust and selective method for producing multi-substituted piperidines. This methodology requires low catalyst loadings, demonstrates scalability to decagram quantities, and delivers synthetically valuable secondary amines as stable piperidinium salts. The process successfully tolerates highly reduction-sensitive functional groups including nitro, azido, bromo, alkenyl, and alkynyl substituents, substantially expanding the available chemical space for piperidine scaffolds [2].

The rhodium-catalyzed dearomatization-hydrogenation process for fluoropyridines has been specifically developed to access all-cis-(multi)fluorinated piperidines. Using rhodium-cyclic alkyl amino carbene complexes as catalysts, this method achieves excellent diastereomeric ratios and high yields under mild conditions. The process involves transient formation of 1,4-dihydropyridine intermediates, which are subsequently reduced to afford the desired fluorinated piperidines [3].

Recent advances in palladium-catalyzed hydrogenation have demonstrated the chemoselective reduction of fluoropyridines while tolerating other aromatic systems. This methodology enables the transformation of inexpensive and abundant fluoropyridines to valuable fluorinated piperidines in a robust and straightforward manner. The heterogeneous palladium catalyst system shows high tolerance for air and moisture, making it particularly attractive for industrial applications [4].

MethodCatalyst SystemYield RangeSelectivityReference
Iridium-catalyzed ionic hydrogenationIridium(III) complexHigh yieldsExcellent chemoselectivity [2]
Rhodium-CAAC dearomatizationRh-CAAC complexGood to excellentHigh diastereoselectivity [3]
Palladium heterogeneous hydrogenationPd/CGood yieldsChemoselective [4]

Catalytic Asymmetric Syntheses for Enantioselective Derivatives

Catalytic asymmetric synthesis methodologies have been extensively developed to access enantioenriched piperidine derivatives with precise stereochemical control. These approaches utilize chiral catalysts to achieve high enantioselectivity while maintaining broad functional group tolerance [5] [6].

The rhodium-catalyzed asymmetric reductive Heck reaction represents a significant advancement in enantioselective piperidine synthesis. This methodology employs aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. The three-step process involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction provides access to a wide variety of enantioenriched 3-piperidines [5].

Chiral phosphoric acid-catalyzed cyclizations have emerged as powerful tools for enantioselective piperidine synthesis. The intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acids provides functionalized chiral piperidines with excellent enantioselectivity. This methodology involves the formation of chiral mixed phosphoric acid acetals, which undergo concerted, asynchronous SN2'-like displacement reactions [7].

The enzymatic approach utilizing amine oxidase and imine reductase cascade reactions provides an alternative asymmetric route. This chemo-enzymatic strategy combines mild chemical reduction of pyridiniums to tetrahydropyridines with the stereoselectivity of a biocatalytic cascade to reduce the carbon-carbon double bond, achieving excellent enantioselectivity [8].

Catalytic SystemSubstrate ScopeEnantioselectivityYield RangeReference
Rh-catalyzed reductive HeckAryl, heteroaryl, vinyl boronic acids>90% ee80-95% [5]
Chiral phosphoric acidUnsaturated acetals85-95% ee62-89% [7]
Enzymatic cascadeN-alkyl tetrahydropyridines>95% eeGood yields [8]

Functionalization Techniques: Amination, Fluorination, and Spiroannulation

Amination Techniques

Advanced amination methodologies for piperidine functionalization have been developed to introduce nitrogen-containing substituents with high selectivity and efficiency. Photoredox-catalyzed alpha-amino carbon-hydrogen arylation represents a significant advancement in this field [9].

The photoredox-catalyzed alpha-amino carbon-hydrogen arylation reaction of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes provides arylated products in good yields with high diastereoselectivity. This methodology employs iridium(III) photocatalyst systems and demonstrates broad substrate scope with piperidines bearing multiple substitution patterns. The reaction mechanism involves initial formation of aminium radical cations followed by radical-radical coupling, with subsequent epimerization providing thermodynamically favored diastereomers [9].

Intramolecular radical carbon-hydrogen amination under visible light irradiation has been developed for selective piperidine formation. This methodology exploits iodine-catalyzed carbon sp3-hydrogen amination, which alters the commonly observed preference for pyrrolidine synthesis in favor of free-radical-promoted piperidine formation. The protocol demonstrates effectiveness across thirty different substrate applications [10].

Copper-promoted intramolecular carboamination of unactivated olefins provides access to nitrogen-functionalized pyrrolidines and piperidines with high diastereoselectivity. This method involves nitrogen-carbon bond formation via intramolecular syn aminocupration and carbon-carbon bond formation through intramolecular addition of primary carbon radicals to aromatic rings [11].

Fluorination Methods

Fluorination techniques for piperidine derivatives have gained significant importance due to the prevalence of fluorinated motifs in pharmaceutical compounds. Multiple methodologies have been developed to introduce fluorine substituents with high selectivity and efficiency [4] [3].

The palladium-catalyzed heterogeneous hydrogenation approach enables chemoselective reduction of fluoropyridines while preserving fluorine substituents. This methodology demonstrates excellent functional group tolerance and provides fluorinated piperidines in good yields with high diastereoselectivity. The process has been successfully applied to the synthesis of fluorinated derivatives of important drug compounds [4].

The rhodium-catalyzed dearomatization-hydrogenation process specifically targets the synthesis of all-cis-(multi)fluorinated piperidines. This methodology employs rhodium-cyclic alkyl amino carbene complexes to achieve excellent stereochemical control, providing products with multiple fluorine substituents in defined stereochemical arrangements [3].

Enantioselective synthesis of fluorinated piperidines can be achieved through auxiliary-controlled diastereoselective hydrogenation followed by auxiliary removal. This strategy enables access to enantioenriched fluorinated piperidines with excellent enantioselectivity ratios exceeding 95:5 [4].

Fluorination MethodSelectivityYield RangeStereochemical ControlReference
Pd-catalyzed hydrogenationChemoselectiveGood yieldsHigh diastereoselectivity [4]
Rh-CAAC dearomatizationExcellentHigh yieldsAll-cis selectivity [3]
Auxiliary-controlledEnantioselective55% yield95:5 e.r. [4]

Spiroannulation Techniques

Spiroannulation methodologies provide access to spiropiperidine architectures, which represent important structural motifs in pharmaceutical research. These techniques enable the construction of complex three-dimensional molecular frameworks with multiple stereogenic centers [12] [13].

The traceless piperidine-assisted one-pot tandem dearomative spiroannulation represents a novel approach for constructing spiro decene-6-ones. This methodology employs piperidine as a traceless additive in conjunction with phenolic compounds and nitrile oxides via ortho-quinone methide intermediates. The catalyst-free reaction system provides spiro decene-6-ones with moderate yields and excellent diastereoselectivities [12].

The asymmetric "Clip-Cycle" synthesis of 3-spiropiperidines utilizes a two-step approach involving cross metathesis followed by asymmetric aza-Michael cyclization. The "Clip" stage employs efficient and highly E-selective cross metathesis of N-Cbz-protected 1-amino-hex-5-enes with thioacrylates, while the "Cycle" step involves intramolecular asymmetric aza-Michael cyclization promoted by chiral phosphoric acid catalysts. This methodology achieves yields up to 87% with enantioselectivity ratios of 96:4 [14].

Ring-closing metathesis strategies have been employed for spiropiperidine synthesis, particularly for 2-spiropiperidine formation. These methodologies involve the preparation of diene precursors followed by metathesis-induced cyclization and subsequent hydrogenation to provide the desired spiro structures [13].

Spiroannulation MethodYield RangeSelectivityStructural ComplexityReference
Traceless piperidine-assistedModerate yieldsExcellent diastereoselectivitySpiro decene-6-ones [12]
Asymmetric Clip-CycleUp to 87%96:4 e.r.3-Spiropiperidines [14]
Ring-closing metathesisExcellent yieldsHigh selectivity2-Spiropiperidines [13]

Multicomponent Reactions for Modular Piperidine Architectures

Multicomponent reactions have emerged as powerful tools for the modular construction of piperidine architectures, enabling the efficient assembly of complex molecular frameworks from readily available starting materials in single synthetic operations [15] [16] [17].

The stereoselective three-component vinylogous Mannich-type reaction represents a biosynthetically inspired approach to multi-substituted chiral piperidines. This methodology employs 1,3-bis-trimethylsilyl enol ether in conjunction with aldehydes and amines to provide cyclized chiral dihydropyridinone compounds, which serve as versatile intermediates for accessing various piperidine derivatives. The reaction has been successfully applied to the synthesis of bioactive natural alkaloids including (+)-241D, (-)-241D, and isosolenopsin A [15].

The copper-iridium catalyzed relay strategy for constructing enantioenriched bridged piperidine-gamma-butyrolactone skeletons incorporates three skipped stereocenters through asymmetric allylic alkylation and aza-Prins cyclization/lactonization sequences. This methodology demonstrates excellent enantioselectivity control in asymmetric allylation with simple allylic precursors, while the aza-Prins cyclization/lactonization success is attributed to the pivotal role of ester substituents acting as preferential intramolecular nucleophiles [16].

The biocatalytic multicomponent approach utilizing immobilized Candida antarctica lipase B on magnetic halloysite nanotubes enables the synthesis of clinically valuable piperidines through three-component reactions of benzaldehydes, anilines, and acetoacetate esters. This methodology demonstrates excellent reusability, with the catalyst maintaining activity for up to ten consecutive catalytic cycles while providing products in yields up to 91% [18].

The piperidine-iodine dual catalyst system facilitates one-pot three-component synthesis of coumarin-3-carboxamides. This methodology employs piperidine as both a base and nucleophilic catalyst in conjunction with iodine to promote multicomponent condensation reactions under mild conditions [17].

Multicomponent MethodComponentsYield RangeStereoselectivityApplicationsReference
Vinylogous Mannich-typeEnol ether, aldehyde, amineGood yieldsHigh stereoselectivityNatural alkaloid synthesis [15]
Cu/Ir relay strategyAllylic precursor, nucleophileExcellent yields>95% eeBridged heterocycles [16]
Biocatalytic approachBenzaldehyde, aniline, acetoacetateUp to 91%Good selectivityPharmaceutical intermediates [18]
Piperidine-iodine catalysisAldehyde, amine, malonate37-79%Moderate selectivityHeterocyclic synthesis [17]

The modular nature of these multicomponent approaches enables rapid access to diverse piperidine architectures with varying substitution patterns and stereochemical arrangements. The ability to incorporate multiple functional groups in single synthetic operations significantly reduces the number of steps required for complex piperidine synthesis, making these methodologies particularly attractive for pharmaceutical applications where structural diversity and efficiency are paramount [19].

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

396.25769184 g/mol

Monoisotopic Mass

396.25769184 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-08

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